2-Naphthalenecarboxylic acid, 4,5-dihydroxy-
CAS No.: 154623-82-2
Cat. No.: VC0184792
Molecular Formula: C11H8O4
Molecular Weight: 204.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154623-82-2 |
|---|---|
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.181 |
| IUPAC Name | 4,5-dihydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |
| Standard InChI Key | AQACEHKQPSVTNR-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |
Introduction
Fundamental Properties and Identification
Chemical Identity and Nomenclature
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is classified as a dihydroxy monocarboxylic acid within the naphthoic acid family. The compound is known by several names in chemical databases and literature, with its IUPAC name being 4,5-dihydroxynaphthalene-2-carboxylic acid. This naming convention specifically identifies the positions of the functional groups on the naphthalene backbone, distinguishing it from other dihydroxy naphthoic acid isomers.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that influence its behavior in various chemical and biological systems. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 154623-82-2 |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.181 g/mol |
| IUPAC Name | 4,5-dihydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |
| Standard InChIKey | AQACEHKQPSVTNR-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |
The compound contains a naphthalene ring system with two hydroxyl groups at positions 4 and 5, along with a carboxylic acid group at position 2, contributing to its unique chemical reactivity and potential biological activity .
Structural Characteristics
Molecular Structure and Bonding
The molecular structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- features a naphthalene backbone consisting of two fused benzene rings. The compound's defining characteristic is the specific arrangement of its functional groups: two hydroxyl groups (-OH) positioned at carbon atoms 4 and 5, and a carboxylic acid group (-COOH) at carbon atom 2. This particular arrangement influences the compound's reactivity, solubility, and potential biological activities.
The presence of hydroxyl groups contributes to potential hydrogen bonding capabilities, while the carboxylic acid group adds acidic properties to the molecule. These structural features collectively determine the compound's physical properties and chemical behavior in various environments.
Isomeric Relationships
2-Naphthalenecarboxylic acid, 4,5-dihydroxy- belongs to a family of dihydroxy naphthoic acids, which differ in the positions of hydroxyl groups on the naphthalene backbone. Several structural isomers exist, including:
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1,6-Dihydroxy-2-naphthoic acid (CAS: 38134-93-9)
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1,4-Dihydroxy-2-naphthoic acid (CAS: 31519-22-9)
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3,5-Dihydroxy-2-naphthoic acid (CAS: 89-35-0)
Each isomer possesses distinct chemical properties and potential biological activities based on the specific arrangement of functional groups .
Biological Activities and Applications
Research Applications
The compound has potential applications in various research domains:
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Biochemical research: As a model compound for studying structure-activity relationships in naphthalene derivatives
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Pharmaceutical development: As a potential lead compound for drug discovery
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Material science: Possibly as a precursor for more complex materials due to its functional groups
The presence of both hydroxyl and carboxylic acid groups makes this compound potentially useful in studies requiring selective functionalization or modification of these groups.
Comparative Analysis with Related Compounds
Structure-Activity Relationships
Studies on related compounds provide valuable insights into potential structure-activity relationships among hydroxyl/carboxy-substituted naphthoic acids. For example, research on 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) has shown that:
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The positions of hydroxyl groups significantly influence interaction with biological targets such as the aryl hydrocarbon receptor (AhR)
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The carboxyl group at position 2 enhances certain biological activities
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Specific structural features determine agonist or antagonist behavior in receptor-ligand interactions
This suggests that the unique arrangement of hydroxyl groups at positions 4 and 5 in our target compound may confer distinct biological properties compared to its isomers.
Functional Comparison with Isomers
The table below compares 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- with its structural isomers:
| Compound | CAS Number | Hydroxyl Positions | Known Biological Activities | Applications |
|---|---|---|---|---|
| 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- | 154623-82-2 | 4,5 | Limited documentation | Biochemical research, potential pharmaceutical applications |
| 1,4-Dihydroxy-2-naphthoic acid | 31519-22-9 | 1,4 | AhR binding, anti-inflammatory activity, promotion of beneficial bacteria | Potential therapeutic agent, metabolite studies |
| 1,6-Dihydroxy-2-naphthoic acid | 38134-93-9 | 1,6 | Limited documentation | Research purposes |
| 3,5-Dihydroxy-2-naphthoic acid | 89-35-0 | 3,5 | NMDA receptor inhibition, protein tyrosine phosphatase inhibition | CNS function studies, enzyme inhibition research |
This comparison highlights how small changes in the positions of functional groups can significantly impact biological activities and potential applications .
Research Status and Future Directions
Current Research Landscape
The current research landscape for 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- appears limited based on available search results. While the compound is commercially available and has potential applications in various fields, published studies specifically focusing on this compound are sparse. Most relevant research has concentrated on structural isomers, particularly 1,4-Dihydroxy-2-naphthoic acid, which has been more extensively studied for its biological activities .
The limited documentation suggests that 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- represents an under-explored member of the naphthoic acid family, potentially offering opportunities for novel discoveries.
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